5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione
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Overview
Description
5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrrole derivative with a suitable pyrimidine precursor, followed by cyclization and oxidation steps . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and catalysts like acetic acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups onto the pyrrolopyrimidine scaffold .
Scientific Research Applications
5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing inhibitors of enzymes like poly (ADP-ribose) polymerase-1 (PARP-1), which are used in cancer therapy.
Biological Studies: The compound is used to study cellular processes such as DNA repair, cell cycle progression, and apoptosis.
Chemical Biology: It is employed in the design of molecular probes for investigating biological pathways and interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound’s structure allows it to interact with key amino acids in the enzyme’s active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Similar in structure but with a fused pyran ring, used as PARP-1 inhibitors.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, used as cyclin-dependent kinase inhibitors.
Thiazolo[4,5-b]pyridine: Contains a thiazole ring and is used in medicinal chemistry for its diverse biological activities.
Uniqueness
5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both pyrrole and pyrimidine rings. This unique structure allows for specific interactions with biological targets, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
5,6-dimethyl-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9N3O2/c1-3-4(2)9-6-5(3)7(12)11-8(13)10-6/h1-2H3,(H3,9,10,11,12,13) |
InChI Key |
BSMJTTPBFFSGNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=O)NC(=O)N2)C |
Origin of Product |
United States |
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